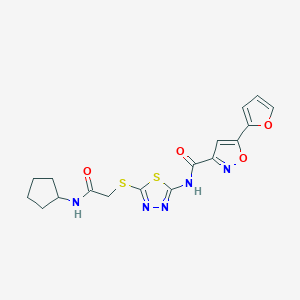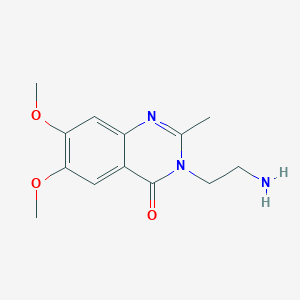
3-(2-aminoethyl)-6,7-dimethoxy-2-methylquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-aminoethyl)-6,7-dimethoxy-2-methylquinazolin-4(3H)-one, also known as 2-aminoethoxy-6,7-dimethoxy-2-methylquinazolin-4(3H)-one, is an organic compound belonging to the class of quinazolinones. It is a synthetic compound that has been widely studied for its potential applications in the field of medicine. It has been used in the synthesis of a variety of pharmaceuticals and has been studied for its potential as an anti-cancer drug. In
Aplicaciones Científicas De Investigación
Antioxidant Potential
A study focused on the synthesis of quinazolin derivatives, including 3-(2-aminoethyl)-6,7-dimethoxy-2-methylquinazolin-4(3H)-one, and their potential as antioxidants. These compounds were compared against common antioxidants like ascorbic acid, demonstrating excellent scavenging capacity against radicals such as DPPH and Nitric oxide (NO) (Al-azawi, 2016).
Corrosion Inhibition
Another research highlighted the use of quinazolin derivatives as corrosion inhibitors. The study found that these compounds, including the specified quinazolinone, were effective in preventing mild steel corrosion in acidic environments. The effectiveness was attributed to the presence of nitrogen in the inhibitors and their molecular weight (Jamil et al., 2018).
Anti-Tuberculosis Activity
A study synthesized a series of quinazolin-4(3H)-one compounds and evaluated their in vitro activity against Mycobacterium tuberculosis. Some of these compounds, including derivatives of the specified compound, showed potent anti-tuberculosis activity (Panneerselvam et al., 2016).
Anticonvulsant Properties
Research on N3 aryl/heteroaryl substituted quinazolin-4(3H)-ones revealed significant anticonvulsant activity in various models of epilepsy. The study assessed the acute neurotoxicity and found that some compounds displayed a promising activity profile with minimal neurotoxicity (Das et al., 2014).
Antimicrobial Activity
A series of new triazoloquinazoline derivatives synthesized from 3-amino-2-methylquinazolin-4(3H)-one exhibited significant antibacterial activities. These compounds were tested against various bacteria including Staphylococcus aureus and Escherichia coli, showing potential as antibacterial agents (Zeydi et al., 2017).
Antidiabetic Activity
A study synthesized new hybrids of 4-thiazolidinone and quinazolinone and evaluated their antidiabetic activity in streptozotocin-induced diabetic rats. Some of these compounds showed significant antidiabetic activity, with potential as platforms for developing future antidiabetic drugs (Jangam & Wankhede, 2019).
Synthesis and Characterization
Several studies focused on the synthesis and characterization of various quinazolin-4(3H)-one derivatives, exploring their chemical structures and potential biological activities. These studies contribute to the understanding of the chemical properties and potential applications of these compounds in various fields (Sahu et al., 2008).
Propiedades
IUPAC Name |
3-(2-aminoethyl)-6,7-dimethoxy-2-methylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-8-15-10-7-12(19-3)11(18-2)6-9(10)13(17)16(8)5-4-14/h6-7H,4-5,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHDKOAVEWSMNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1CCN)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-aminoethyl)-6,7-dimethoxy-2-methylquinazolin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)quinazolin-4(3H)-one](/img/structure/B2697497.png)
![1-{[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]methyl}-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2697498.png)
![2-[(1-Methylpyrrolidin-3-yl)oxy]-4-(trifluoromethyl)pyrimidine](/img/structure/B2697499.png)
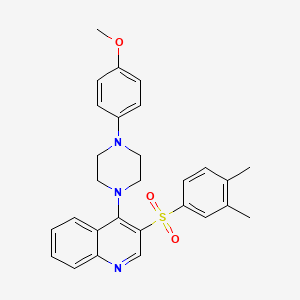
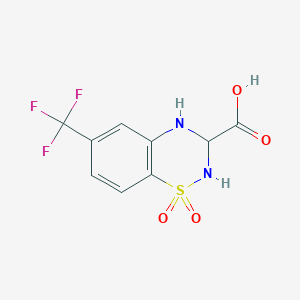
![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2697508.png)
![5-ethyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2697510.png)
![N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide](/img/structure/B2697511.png)
![5-[(3-Bromophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2697512.png)
![Ethyl 6-bromo-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylate](/img/structure/B2697515.png)
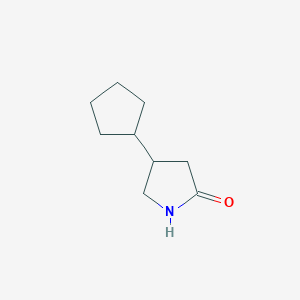
![3-[3-(3,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2697517.png)
![3-(((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)methyl)benzo[d]isoxazole](/img/structure/B2697518.png)
